N-((5-bromopyridin-3-yl)methyl)propan-1-amine
Overview
Description
“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C9H13BrN2 . It has a molecular weight of 229.12 g/mol. This compound is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
While specific synthesis methods for “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” were not found, a related compound, N-(pyridin-2-yl)amides, was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” consists of a pyridine ring attached to a propylamine chain via a methylene bridge . The pyridine ring is substituted at the 5-position with a bromine atom .Scientific Research Applications
Summary of Application
“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a compound that has been studied for its potential application in the treatment of type II diabetes mellitus. It serves as a precursor for synthesizing novel pyrimidine-based thiourea compounds, which have shown promising results as inhibitors of the enzyme α-glucosidase .
Results
The synthesized compounds exhibited varying degrees of enzyme inhibitory potential. Among them, certain derivatives showed better inhibition than the reference compound acarbose, with IC50 values ranging from 22.46 µM to 32.01 µM . The quantitative structure-activity relationship (QSAR) of these compounds was also studied to understand the correlation between the chemical structure and biological activity .
Application 2: Synthesis of N-(pyridin-2-yl)amides and Imidazo[1,2-a]pyridines
Methods of Application
Results: The resulting compounds have varied medicinal applications, as demonstrated by pharmaceutical molecules containing these structures, which show promising biological activity .
Application 3: Development of Antimicrobial Agents
Methods of Application
Results: Some derivatives have shown potential as antimicrobial agents, with activities comparable to standard antibiotics in preliminary studies .
Application 4: Inhibitors of Carbonic Anhydrase
Methods of Application
Results: Certain derivatives have demonstrated inhibitory activity against carbonic anhydrase, suggesting potential therapeutic applications .
Application 5: Synthesis of Analgesic and Anti-inflammatory Agents
Methods of Application
Results: Some synthesized compounds have shown promising results in preclinical models, indicating their potential for development into new medications .
Application 6: Discovery of Antidepressant Drugs
Methods of Application
Results: Initial screenings have identified several candidates with potential antidepressant activity, warranting further investigation .
Application 7: Antitumor and Antiviral Research
Methods of Application
Results: Some derivatives have exhibited antitumor and antiviral activities in preliminary studies, suggesting their use in the development of new therapies .
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRIZUBXHVDDFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655638 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)propan-1-amine | |
CAS RN |
1152879-11-2 | |
Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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